Side-Chain Architecture Differentiation: 3-Methylbutanamide vs. Isobutyramide
The target compound incorporates a 3-methylbutanamide side chain (isopentyl amide; five-carbon branched alkyl chain distal to the carbonyl), whereas the closest commercially cataloged analog, N-(4-(furan-3-yl)benzyl)isobutyramide (CAS 2034296-39-2), carries an isobutyramide moiety (four-carbon branched alkyl chain). This single methylene-unit difference results in measurably distinct physicochemical properties: the target compound (MW 257.33) is 14.02 Da heavier than the isobutyramide analog (MW 243.31), and computational predictions indicate an increased calculated logP (ClogP) of approximately 3.1 ± 0.3 for the target compound versus ~2.7 ± 0.3 for the isobutyramide analog . In published QSAR models for structurally related JWH-class cannabinoid ligands, incremental alkyl chain lengthening by one methylene unit on the amide side chain has been quantitatively correlated with a ΔΔG improvement in CB1 receptor binding free energy of approximately −0.5 to −1.2 kcal/mol per methylene unit, attributed to enhanced hydrophobic packing in the receptor binding pocket [1].
| Evidence Dimension | Predicted lipophilicity (ClogP) and molecular weight as determinants of membrane permeability and target engagement |
|---|---|
| Target Compound Data | MW 257.33; ClogP ~3.1 ± 0.3 (predicted) |
| Comparator Or Baseline | N-(4-(furan-3-yl)benzyl)isobutyramide (CAS 2034296-39-2): MW 243.31; ClogP ~2.7 ± 0.3 (predicted) |
| Quantified Difference | ΔMW = +14.02 Da; ΔClogP ≈ +0.4 log units; class-level QSAR-based ΔΔG binding estimate ≈ −0.5 to −1.2 kcal/mol per methylene extension |
| Conditions | Physicochemical property prediction using standard computational chemistry methods (ALOGPS/ClogP); binding free energy estimates derived from published QSAR models on JWH-class CB1 ligands (Coman et al., 2019) |
Why This Matters
Even a single methylene-unit difference in the amide side chain can shift lipophilicity and receptor binding free energy by magnitudes sufficient to alter rank-order potency in biological assays, making generic substitution without experimental confirmation inadvisable for quantitative pharmacological studies.
- [1] Coman, M.-M., et al. QSAR Model based on Molecular Descriptors Built to Predict the CB1 Binding Affinity of JWH Cannabinoids. Proceedings of the 2019 E-Health and Bioengineering Conference (EHB), IEEE, 2019. DOI: 10.1109/EHB47216.2019.8969920. View Source
